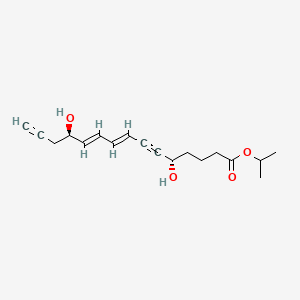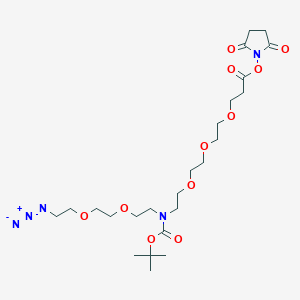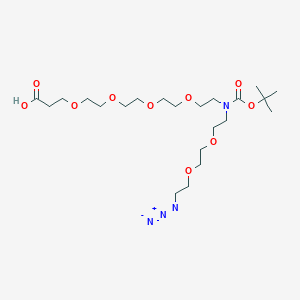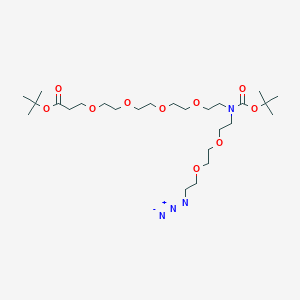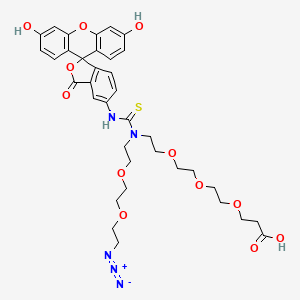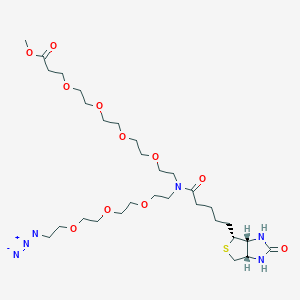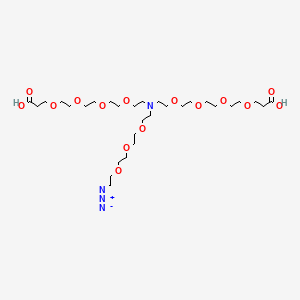
NCT-505
描述
NCT-505 是一种强效且选择性的醛脱氢酶 1A1 (ALDH1A1) 抑制剂。它的 IC50 值为 7 nM,使其在抑制 ALDH1A1 方面高度有效。 该化合物以其对其他醛脱氢酶亚型(如 ALDH1A2、ALDH1A3、ALDH2 和 ALDH3A1)的弱抑制作用而闻名 .
科学研究应用
NCT-505 在科学研究中具有广泛的应用,包括:
化学: 它被用作工具化合物来研究醛脱氢酶的抑制。
生物学: this compound 用于研究 ALDH1A1 在各种生物过程中的作用,包括干细胞分化和癌细胞代谢。
医学: 该化合物正在探索其在治疗癌症等疾病中的潜在治疗应用,其中 ALDH1A1 在耐药性和肿瘤进展中起着至关重要的作用。
作用机制
NCT-505 通过选择性抑制 ALDH1A1 的活性来发挥作用。该酶参与将醛氧化为羧酸,这是各种代谢途径中的一个关键步骤。通过抑制 ALDH1A1,this compound 扰乱了这些途径,导致有毒醛的积累以及随后的细胞死亡。 这种机制在靶向依赖 ALDH1A1 生存和增殖的癌细胞方面特别有效 .
安全和危害
The safety information for “2231079-74-4 (Free base)” includes a signal word of "Warning" . The hazard statements include H302-H315-H319 . The precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .
Relevant Papers The relevant paper for “2231079-74-4 (Free base)” is "Yang SM, et al. J Med Chem. 2018 Jun 14;61 (11):4883-4903" .
准备方法
NCT-505 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下对特定起始材料进行反应,以形成基于喹啉的核心结构。
官能团引入: 通过烷基化、酰化和磺化等反应,将各种官能团引入核心结构。
化学反应分析
NCT-505 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 该化合物可以被还原以形成还原衍生物。
取代: this compound 可以进行取代反应,其中一个或多个官能团被其他基团取代。
相似化合物的比较
与其他抑制剂相比,NCT-505 在对 ALDH1A1 的高选择性和效力方面是独一无二的。类似的化合物包括:
NCT-506: 另一种选择性抑制 ALDH1A1 的抑制剂,具有相似的性质,但结构特征不同。
双硫仑: 一种更广泛的 ALDH 抑制剂,靶向多个亚型,已被用于治疗酒精依赖症。
673A 和 CM037: 其他 ALDH 抑制剂已在癌症的临床前模型中显示出有效性
This compound 因其对 ALDH1A1 的高选择性而脱颖而出,使其成为研究这种酶在各种生物过程和疾病中的特定作用的宝贵工具。
属性
IUPAC Name |
1-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c1-37(35,36)33-15-13-32(14-16-33)26(34)23-18-30-24-8-7-21(28)17-22(24)25(23)31-11-9-27(19-29,10-12-31)20-5-3-2-4-6-20/h2-8,17-18H,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNLWOQHMQRHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)(C#N)C5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-505 and how does it differ from disulfiram?
A1: this compound is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) [, ]. It binds to the enzyme and prevents it from carrying out its normal function, which is to oxidize aldehydes to carboxylic acids. This inhibition can disrupt various cellular processes, particularly in cancer cells where ALDH1A1 is often overexpressed. Disulfiram, while also an ALDH inhibitor, exhibits broader cellular effects and impacts additional pathways beyond ALDH1A1 inhibition []. Research suggests that disulfiram's effects on NFκB signaling could contribute to its efficacy in targeting tumor-initiating cells []. While both compounds affect ALDH pathways, the specific targeting of this compound and the broader effects of disulfiram likely lead to distinct downstream consequences.
Q2: What evidence suggests that this compound could be a potential therapeutic agent for cancer?
A2: In vitro studies have shown that this compound can inhibit the formation of 3D spheroid cultures, which are indicative of cancer stem cell populations []. This suggests that this compound could potentially target cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, this compound has been shown to enhance the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR) []. This finding indicates a potential for combination therapy, where this compound could help overcome resistance to existing chemotherapeutic agents.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research excerpts don't delve into the detailed structure-activity relationship (SAR) of this compound and its analogs, they indicate that extensive medicinal chemistry optimization was undertaken to improve its enzymatic and cellular ALDH1A1 inhibition []. This likely involved modifying different parts of the quinoline-based scaffold of this compound to enhance its binding affinity, selectivity for ALDH1A1, and cellular activity.
Q4: What are the limitations of the current research on this compound and what future studies are needed?
A4: The current research on this compound primarily focuses on in vitro studies, with limited in vivo data available [, ]. Further research is crucial to fully understand its efficacy and safety in preclinical animal models. Additionally, investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be vital for translating this compound into a viable therapeutic option. Further exploration of its long-term effects, potential toxicity, and development of resistance mechanisms would also be essential for its clinical development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



